molecular formula C14H15BrO3 B1512124 Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate CAS No. 1384265-30-8

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Cat. No. B1512124
CAS RN: 1384265-30-8
M. Wt: 311.17 g/mol
InChI Key: KWRSQQQEMTWZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexanone ring, the bromophenyl group, and the ester group. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions. The carbonyl group in the cyclohexanone could be involved in reactions like aldol condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carbonyl and ester groups could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Pharmacological Activity

Anticonvulsant Activity

One of the significant applications of related compounds involves the synthesis and evaluation of their anticonvulsant properties. A study reported the continuation of in-depth evaluation of potent anticonvulsant enaminones, exploring structure-activity correlations and aiming to minimize toxicity while maintaining efficacy. The study highlighted the synthesis of several active analogs, including compounds with modifications in the ring size and aromatic substitutions, offering insights into the molecular characteristics influencing anticonvulsant activity (Scott et al., 1993).

Antinociceptive Activity

Another research application involves the investigation of antinociceptive (analgesic) effects. Compounds derived from reactions involving methyl 1-bromocyclohexanecarboxylate have been shown to possess antinociceptive activity. This highlights the compound's role in synthesizing derivatives with potential therapeutic applications in pain management (Kirillov et al., 2015).

Chemical Reactions and Molecular Structure

Ring Expansion Reactions

Research on the catalytic reduction of related compounds has demonstrated the potential for ring expansion, yielding products with increased ring sizes. This area of study not only provides valuable insights into reaction mechanisms but also expands the utility of these compounds in synthesizing a diverse array of chemical structures (Mubarak et al., 2007).

Molecular Structure Analysis

Studies on the molecular structure, such as those employing FT-IR, molecular structure analysis, and computational chemistry techniques (HOMO-LUMO, MEP, NBO analysis), are crucial for understanding the electronic properties and reactivity of these compounds. Such analyses contribute to the rational design of new compounds with enhanced properties and potential applications (Mary et al., 2014).

Mechanism of Action

Without specific context (like a biological target or a chemical process), it’s hard to predict the exact mechanism of action for this compound. If it’s used as a drug or a catalyst, the mechanism would depend on the specific biological target or the reaction it’s involved in .

Safety and Hazards

As with any chemical compound, handling “Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate” would require appropriate safety measures. The specific hazards would depend on various factors like its reactivity, toxicity, and volatility .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and reactivity. It could potentially be used in organic synthesis or medicinal chemistry, given its complex structure and functional groups .

properties

IUPAC Name

methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRSQQQEMTWZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857197
Record name Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

CAS RN

1384265-30-8
Record name Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 3
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 6
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.